1-[(2-Ethenylphenyl)methyl]piperidine
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Overview
Description
1-[(2-Ethenylphenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-ethenylphenylmethyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and organic synthesis. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethenylphenyl)methyl]piperidine typically involves the alkylation of piperidine with 2-ethenylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as palladium or nickel can also be employed to improve the reaction rate and selectivity. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethenylphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various alkylated or acylated piperidine compounds.
Scientific Research Applications
1-[(2-Ethenylphenyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethenylphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Piperidine: The parent compound, known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring, known for their central nervous system effects.
2-Methylpiperidine: A derivative with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-[(2-Ethenylphenyl)methyl]piperidine is unique due to the presence of the 2-ethenylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activities compared to other piperidine derivatives.
Properties
CAS No. |
91835-67-5 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(2-ethenylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-2-13-8-4-5-9-14(13)12-15-10-6-3-7-11-15/h2,4-5,8-9H,1,3,6-7,10-12H2 |
InChI Key |
PDQGHYYVCLZNQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CN2CCCCC2 |
Origin of Product |
United States |
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